

fundamental research on iron porphyrin coordination chemistry

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Compound Focus: 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

CAS No.: 14875-96-8

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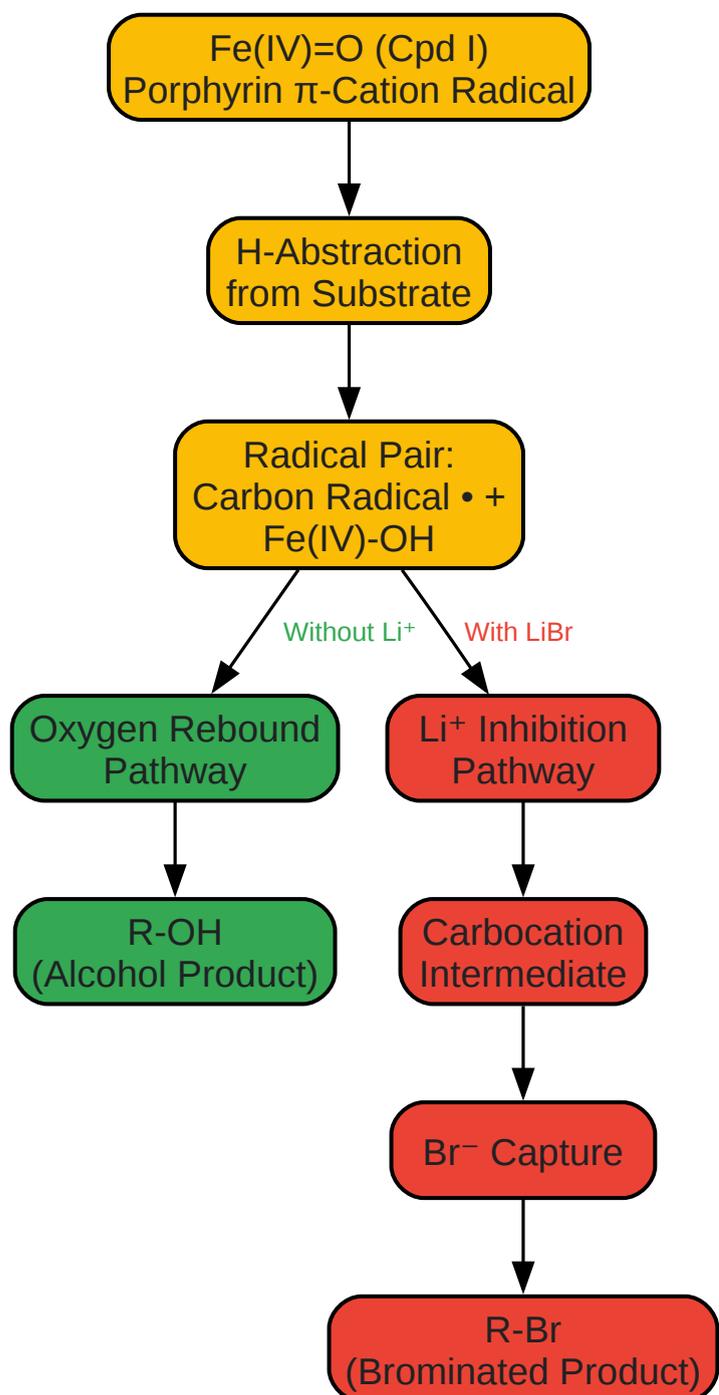
Catalytic C–H Functionalization & Mechanism

Iron porphyrins can catalyze functionalization of unactivated C–H bonds, where the reaction pathway is controlled by the presence of redox-inactive metal ions.

Oxygen Rebound Pathway Inhibition

The **oxygen rebound mechanism** is fundamental in heme and non-heme oxygenases [1]. The process begins with the active iron(IV)–oxo porphyrin π -cation radical species (Compound I, Cpd I) abstracting a hydrogen atom from a substrate, generating a carbon radical and an Fe(IV)–OH complex. The radical typically recombines with the hydroxyl group to form an alcohol [1].

This oxygen rebound pathway can be completely inhibited by introducing redox-inactive metal ions like Li^+ . The Li^+ ions act as Lewis acids, coordinating to the iron-oxo species [1]. This binding increases steric hindrance and tunes the redox potential, preventing hydroxyl rebound. The carbon radical then forms a **carbocation intermediate**, which is trapped by a bromide anion (Br^-) to yield non-hydroxylated products [1]. This mechanism resembles pathways in P450 enzymes like OleTJE and CYP19A1 that produce desaturated products [1].



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Inhibition of oxygen rebound by Li⁺ enables bromination [1]

Catalytic Bromination Performance

The table below shows performance of Fe(TDFPP)Cl-catalyzed cyclohexane oxidation with PhIO [1].

Condition	Total TON	Bromocyclohexane Selectivity	Oxygenated Products
No Metal Bromide	7	0%	Cyclohexanol & Cyclohexanone
With LiBr	45	>99%	Not Detected

Synthesis & Characterization of Iron Porphyrins

Reliable synthesis and characterization are crucial for studying iron porphyrin complexes.

Detailed Synthesis Protocol

This protocol synthesizes novel (η^1 -hydrogencarbonato) iron(II) picket-fence porphyrin [K(2,2,2-crypt)] [Fe^{II}(TpivPP)(η^1 -HCO₃)] (Complex I) [2].

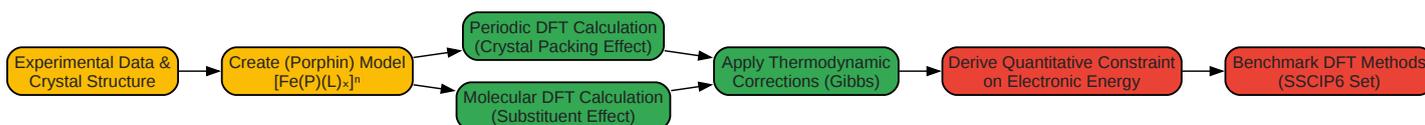
- **Inert Atmosphere:** Perform all steps under argon using Schlenk techniques [2].
- **Reagent Preparation:**
 - Purify chlorobenzene by washing with sulfuric acid and distill over P₂O₅.
 - Distill n-hexane over CaH₂.
 - Recrystallize KHCO₃ twice from distilled water, dry at ~70°C overnight, and store under argon.
 - Recrystallize cryptand-2,2,2 from toluene (dried over sodium/benzophenone) and store under argon in the dark [2].
- **Iron Reduction:** Add 100 mg (0.081 mmol) [Fe^{III}(TpivPP)(SO₃CF₃)(H₂O)] and 1 mL zinc amalgam to 10 mL distilled chlorobenzene. Stir for 1 hour at room temperature until a red [Fe^{II}(TpivPP)] solution forms [2].
- **Complex Formation:** Filter the Fe(II) solution into a second Schlenk flask containing 120 mg (0.319 mmol) cryptand-2,2,2 and 190 mg (2.262 mmol) KHCO₃ in 10 mL chlorobenzene. Stir the mixture for 2 hours [2].
- **Crystallization:** Filter the solution and concentrate under reduced pressure. Crystals suitable for X-ray diffraction are obtained from a chlorobenzene and n-hexane mixture [2].

Structural & Electronic Characterization

- **X-ray Crystallography:** Complex I crystallizes in the $P2_1/n$ space group. Key bond lengths are **Fe-N_p = 2.079(3) Å** and **Fe-Pc = 0.466(1) Å**, characteristic of a five-coordinate, high-spin ($S = 2$) iron(II) porphyrinate [2].
- **Spectroscopy:** Use UV-Vis and IR spectroscopy for characterization. Hirshfeld surface analysis with Crystal Explorer 3.1 identifies significant intermolecular interactions, including hydrogen bonds, within the crystal lattice [2].
- **Computational Analysis:** Density functional theory (DFT) calculations generate Molecular Electrostatic Potential (MEP) maps and analyze Frontier Molecular Orbitals (FMO) to elucidate electronic structure, charge distribution, and reactivity [2].

Computational Chemistry: Spin State Prediction

Accurately predicting spin states is a major challenge in quantum bioinorganic chemistry. The **SSCIP6** benchmark set assesses DFT methods for crystalline iron porphyrins [3].



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Workflow for benchmarking DFT methods on spin states [3]

Crystal Packing and Thermodynamics

The **Crystal Packing Effect (CPE)** is partitioned into **direct** and **structural** components [3]. Accurate prediction requires accounting for CPE, substituent effects, and **Gibbs free energy** thermodynamic corrections [3].

DFT Functional Performance

The table below summarizes accuracy of dispersion-corrected DFT methods for SSCIP6 benchmark [3].

Functional Class	Example Functionals	Accuracy for Fe(III) Porphyrins	Key Finding
Double-Hybrid	B2PLYP-D3, DSD-PBEB95-D3	Highest Accuracy	Correctly predict ground states
Hybrid	B3LYP*-D3, TPSSh-D3	Lower Accuracy	Overstabilize intermediate spin state, leading to incorrect predictions

Biological Context & Heme Diversity

Iron porphyrins are functional cores of **hemoproteins** like hemoglobin, myoglobin, cytochromes, catalases, and peroxidases [4]. Different heme types modulate function through variations in the porphyrin side chains [4].

Heme Type	PubChem ID	Functional Group at C3	Functional Group at C8	Found in
Heme A	7888115	-CH(OH)CH ₂ Far	-CH=CH ₂	Cytochrome c oxidase
Heme B	444098	-CH=CH ₂	-CH=CH ₂	Hemoglobin, Myoglobin
Heme C	444125	-CH(cystein-S-yl)CH ₃	-CH(cystein-S-yl)CH ₃	c-type cytochromes

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